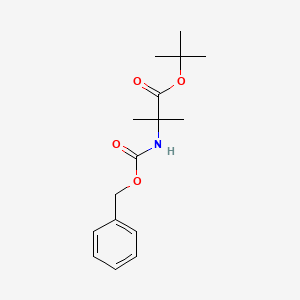

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

Description

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is a specialized organic compound widely utilized in peptide synthesis and medicinal chemistry as a protected amino acid derivative. Its structure features a tert-butyl ester group, a benzyloxycarbonyl (Cbz) protecting group for the amine, and a methyl-substituted propanoate backbone. This compound is particularly valued for its stability under acidic and basic conditions, making it suitable for multi-step synthetic routes. The tert-butyl group enhances steric protection of the ester moiety, while the Cbz group provides orthogonal deprotection compatibility with other protecting groups like Boc (tert-butoxycarbonyl) .

Key physicochemical properties include:

- Molecular formula: C₁₆H₂₃NO₄

- Molecular weight: ~293.36 g/mol

- Stereochemistry: The compound is typically synthesized in racemic or enantiomerically pure forms, depending on synthetic requirements.

Properties

IUPAC Name |

tert-butyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)21-13(18)16(4,5)17-14(19)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSVSFBSNRNHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate typically involves the protection of amino acids. One common method is the Steglich esterification, where the carboxylic acid is reacted with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . Another method involves the use of boron trifluoride diethyl etherate as a catalyst for the esterification of N-protected amino acids with tert-butanol .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Carboxylic acid and tert-butanol.

Reduction: Free amine and benzyl alcohol.

Substitution: Substituted esters or amides.

Scientific Research Applications

Peptide Synthesis

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is predominantly used in peptide synthesis as a protected amino acid. The benzyloxycarbonyl (Z) group provides stability during coupling reactions while allowing for selective deprotection under mild conditions. This property is crucial for synthesizing peptides with sensitive sequences or functionalities.

Case Study :

In a study published in the Journal of Organic Chemistry, researchers utilized Z-Aib-OtBu in the synthesis of cyclic peptides, demonstrating its effectiveness in forming stable peptide bonds while maintaining the integrity of other functional groups .

Pharmaceutical Development

The compound has been investigated for its potential use in developing pharmaceutical agents, particularly those targeting hypertension and cardiac insufficiency. Its derivatives have shown promising antihypertensive activity in animal models, suggesting that they could serve as lead compounds for new medications.

Case Study :

A patent describes the use of compounds similar to Z-Aib-OtBu for treating high blood pressure. The studies indicated effective blood pressure reduction in renal hypertensive rat models when administered at specific dosages .

Bioconjugation Techniques

Z-Aib-OtBu is also explored in bioconjugation techniques where it can be used to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems and improving therapeutic efficacy.

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate primarily involves its role as a protecting group in organic synthesis. The tert-butyl ester group protects the carboxylic acid functionality, while the benzyloxycarbonyl group protects the amino group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of tert-butyl-protected amino acid derivatives. Below is a comparison with structurally related analogs:

Key Differences and Implications

Protecting Group Selectivity: The Cbz group in the target compound is cleaved via hydrogenolysis, whereas Boc (in ) requires acidic conditions (e.g., TFA). This difference allows sequential deprotection in multi-step syntheses . The TBS ether in provides enhanced stability against nucleophilic attack compared to tert-butyl esters .

Steric and Solubility Effects: The methyl group at C2 in the target compound reduces steric hindrance compared to the tert-butoxy group in , enabling faster reaction kinetics in coupling steps . The tert-butyl ester in the target compound improves solubility in non-polar solvents, unlike the methyl ester in , which is more polar .

Stereochemical Impact: Enantiomerically pure derivatives (e.g., and ) are critical for chiral drug intermediates, while the target compound’s racemic form may be used in non-stereospecific applications .

Regulatory and Commercial Considerations

- Environmental Impact : tert-Butyl esters are classified as low-persistence pollutants under the Global Harmonized System (GHS) , unlike silyl ethers (e.g., TBS), which require specialized disposal .

Biological Activity

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate, commonly referred to as Boc-Leu-OtBu, is a synthetic organic compound widely used in peptide synthesis and medicinal chemistry. This article delves into its biological activity, applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21NO4

- Molecular Weight : 293.36 g/mol

- Density : Approximately 1.085 g/cm³

- Boiling Point : Predicted at about 405.4 °C

The compound features a tert-butyl group, a benzyloxycarbonylamino functional group, and a methylpropanoate moiety, which contribute to its unique chemical properties.

Peptide Synthesis

Boc-Leu-OtBu is primarily utilized in the synthesis of dipeptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group that can be selectively removed during peptide chain elongation. This process allows for the formation of peptide bonds between amino acids without interfering with other functional groups.

- Methodology : The use of N,N'-diethylene-N''-2-chloroethyl thiophosphoramide as a coupling reagent enhances amide formation without the need for additional base.

- Outcome : Dipeptides were synthesized in satisfactory yields within 15 minutes, showcasing the efficiency of this method in organic synthesis .

The mechanism by which Boc-Leu-OtBu exerts its biological effects primarily revolves around its role in peptide synthesis rather than direct biological activity. During the synthesis process, the Boc group is removed to expose free amines that react with activated carboxylic acids from other amino acid derivatives. The tert-butyl ester remains intact until specific cleavage conditions are applied to yield the final peptide product.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-hydroxy-2-methylpropanoate | Hydroxyl group instead of amino group | Exhibits different reactivity due to hydroxyl presence |

| Benzyl carbamate | Contains carbamate functional group | Used primarily as a protecting group in organic synthesis |

| Tert-butyl (2S)-3-amino-2-methylpropanoate | Similar amino structure but lacks benzyloxycarbonyl | Focused on peptide synthesis without additional protection |

The comparison highlights the versatility of Boc-Leu-OtBu as both an amino acid derivative and an ester, expanding its potential applications in synthetic chemistry and drug development .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection of the amino group using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. Key steps include:

- Base selection : Potassium tert-butoxide in THF is preferred for Boc protection due to its ability to deprotonate the amino group efficiently while minimizing side reactions .

- Solvent optimization : THF or dichloromethane (DCM) enhances reaction homogeneity and stability of intermediates.

- Continuous flow systems : Industrial-scale synthesis employs microreactors to improve heat transfer and reduce reaction time (e.g., 30% faster than batch processes) .

- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product with >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : Identify characteristic peaks: Boc group (δ 1.4 ppm, singlet for 9H), Cbz group (δ 5.1 ppm for CH2, δ 7.3–7.4 ppm for aromatic protons), and ester carbonyl (δ 170–175 ppm in 13C) .

- X-ray crystallography : Resolve stereochemical ambiguities; the dihedral angle between aromatic and pyrimidine rings in derivatives is ~43°, confirming non-planarity .

- IR spectroscopy : Confirm carbonyl stretches (C=O at 1690–1730 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Q. Why is the Boc group preferred over other protecting groups in peptide synthesis involving this compound?

- Methodological Answer : The Boc group offers:

- Acid-labile stability : Resists basic/neutral conditions but cleaved selectively with trifluoroacetic acid (TFA) without disrupting Cbz groups .

- Steric protection : The tert-butyl group minimizes undesired side reactions (e.g., racemization) during coupling steps .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-tert-butyl 2-aminopropanoate) to control stereochemistry .

- Chiral chromatography : Employ Chiralpak® IA columns with hexane/isopropanol (90:10) to resolve enantiomers (α > 1.2) .

- Dynamic kinetic resolution : Catalyze racemization with enzymes like lipases under mild conditions (pH 7, 25°C) .

Q. What experimental strategies ensure the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability studies : Monitor degradation via HPLC at pH 2–10. The Boc group hydrolyzes rapidly at pH < 2 (t1/2 = 2 h), while the Cbz group remains intact .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition onset (~150°C). Store at –20°C in anhydrous DCM to prevent ester hydrolysis .

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Mechanistic analysis : Contrast batch vs. flow reactor outcomes. For example, flow systems reduce side-product formation (e.g., <5% vs. 15% in batch) by optimizing residence time .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediates and adjust reagent stoichiometry dynamically .

Q. What methodologies are recommended for impurity profiling in large-scale synthesis?

- Methodological Answer :

- HPLC-MS : Detect trace impurities (e.g., de-Boc byproducts at m/z 189.1) with a C18 column and 0.1% formic acid/acetonitrile gradient .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; quantify degradation products using validated LC-MS protocols .

Q. What alternatives exist for selective deprotection of the Boc group without affecting the Cbz moiety?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.